molecular formula C10H14ClNO3 B1380937 4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1824063-71-9

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No. B1380937
M. Wt: 231.67 g/mol
InChI Key: ICIGUQYHTUYYLW-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, “4-(Azetidin-3-yl)morpholine hydrochloride” has a molecular weight of 249.14 .

Scientific Research Applications

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

    • Application Summary : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
    • Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
  • Pharmaceutical Applications of Azetidine Derivatives

    • Application Summary : Certain azetidine derivatives are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
  • Synthesis of Azetidine Derivatives

    • Application Summary : This research focuses on the synthesis of new heterocyclic compounds containing azetidine .
    • Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
  • Pharmaceutical Applications of Azetidine Derivatives

    • Application Summary : Certain azetidine derivatives are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
  • Synthesis of Azetidine Derivatives

    • Application Summary : This research focuses on the synthesis of new heterocyclic compounds containing azetidine .
    • Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
  • Pharmaceutical Applications of Azetidine Derivatives

    • Application Summary : Certain azetidine derivatives are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .

Safety And Hazards

The safety and hazards of azetidine derivatives can also vary. For instance, “4-(Azetidin-3-yl)morpholine hydrochloride” has been classified as a warning under the GHS07 pictogram .

properties

IUPAC Name

4-(azetidin-3-ylmethoxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-7-2-9(3-10(12)14-7)13-6-8-4-11-5-8;/h2-3,8,11H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIGUQYHTUYYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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